

A Comparative Analysis of the Metabolic Fates of Metaescaline and Mescaline

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Compound of Interest

Compound Name: *Metaescaline hydrochloride*

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This guide provides a detailed comparative study of the metabolic pathways of two structurally related phenethylamines: Mescaline and its analog, Metaescaline. While extensive research has elucidated the biotransformation of Mescaline, data on Metaescaline's metabolism is less direct. This document synthesizes available experimental data for Mescaline and infers the metabolic pathways of Metaescaline based on the metabolism of structurally similar compounds, including proscaline and other substituted phenethylamines.

Introduction to Mescaline and Metaescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid found in certain cacti, most notably Peyote (*Lophophora williamsii*) and San Pedro (*Echinopsis pachanoi*).^[1] Its hallucinogenic effects are primarily mediated by its agonist activity at serotonin 5-HT_{2A} receptors. Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a synthetic analog of Mescaline where the methoxy group at the 3-position is replaced by an ethoxy group. While its psychoactive effects are reported to be similar to Mescaline, its metabolic fate has not been explicitly studied.

Comparative Metabolic Pathways

The metabolism of xenobiotics like Mescaline and Metaescaline primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.

Mescaline Metabolism:

The primary metabolic pathway for Mescaline is oxidative deamination, which is a Phase I reaction.^[1] This process, catalyzed by monoamine oxidase (MAO) or other amine oxidases, converts Mescaline to 3,4,5-trimethoxyphenylacetaldehyde. This intermediate is then further oxidized to the main metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA).^[1]

Minor metabolic pathways for Mescaline include:

- N-acetylation to form N-acetylmescaline.
- O-demethylation at the 4-position, followed by N-acetylation to produce N-acetyl-3,5-dimethoxy-4-hydroxyphenethylamine.^[2]

In humans, a significant portion of orally administered Mescaline is excreted unchanged in the urine.^[1]

Inferred Metabolism of Metaescaline:

Direct experimental data on the metabolism of Metaescaline is not currently available. However, based on the metabolism of Mescaline and other structurally related phenethylamines like proscaline, we can infer its likely metabolic pathways.

Given its phenethylamine structure, Metaescaline is expected to undergo oxidative deamination as its primary metabolic route, analogous to Mescaline. This would lead to the formation of 3-ethoxy-4,5-dimethoxyphenylacetic acid.

Other probable metabolic transformations for Metaescaline include:

- N-acetylation of the primary amine group.
- O-dealkylation, which could involve either O-demethylation at the 4 or 5-position or O-de-ethylation at the 3-position. Studies on other phenethylamines with ethoxy groups suggest that O-de-ethylation is a possible metabolic route.

A recent study on proscaline (4-propoxy-3,5-dimethoxyphenethylamine) identified hydroxylation and N-acetylation as major metabolic pathways.^[3] This further supports the likelihood of N-

acetylation being a significant pathway for Metaescaline.

Quantitative Data on Mescaline Metabolism

The following table summarizes the quantitative data on the urinary excretion of Mescaline and its major metabolites in humans after oral administration.

Compound	Percentage of Administered Dose Excreted in Urine	Reference
Unchanged Mescaline	28 - 60%	[1]
3,4,5-Trimethoxyphenylacetic acid (TMPAA)	27 - 30%	[1]
N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine	~5%	[1]
N-acetylmescaline	< 0.1%	[1]

Note: No quantitative data is available for Metaescaline.

Experimental Protocols

The following are summaries of methodologies used in studies of Mescaline and related phenethylamine metabolism.

In Vitro Metabolism Studies with Human Liver Microsomes:

- Objective: To identify the cytochrome P450 (CYP) enzymes involved in the metabolism of the compound.
- Methodology:
 - The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

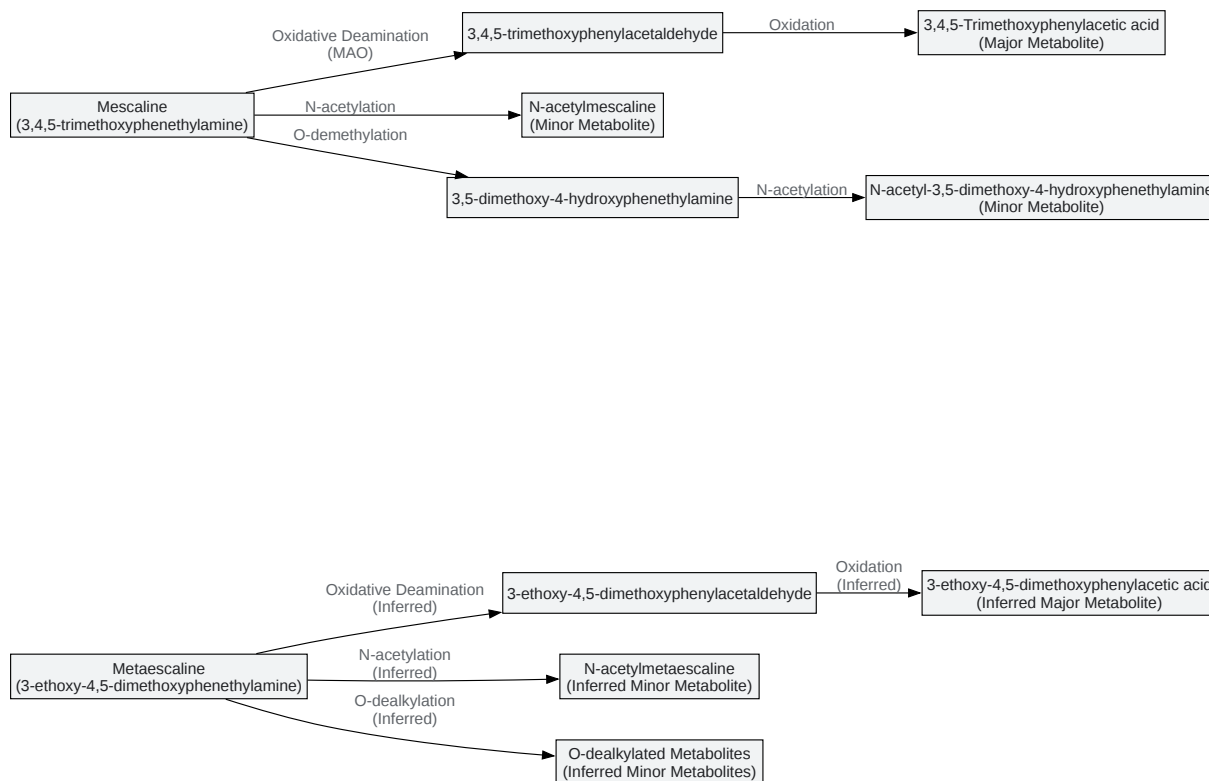
- In parallel, incubations are performed with specific chemical inhibitors of different CYP isozymes or with recombinant human CYP enzymes to identify which enzymes are responsible for the metabolism.
- The reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed. This methodology has been used to demonstrate that Mescaline is not a significant substrate for CYP2D6.[1] A similar approach was used to study the metabolism of proscaline and methallylescaline.[3]

In Vivo Metabolism Studies in Humans:

- Objective: To identify and quantify the metabolites of a compound excreted in urine after administration.
- Methodology:
 - A known dose of the compound is administered to human volunteers.
 - Urine samples are collected at various time intervals after administration.
 - The urine samples are then treated to extract the drug and its metabolites. This often involves hydrolysis to cleave any conjugated metabolites.
 - The extracts are analyzed by LC-MS or GC-MS to identify and quantify the parent drug and its metabolites. This type of study has been crucial in determining the quantitative excretion data for Mescaline and its metabolites.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary and inferred metabolic pathways of Mescaline and Metaescaline.



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